molecular formula C8H18O3S B13659171 2-Methylhexyl methanesulfonate

2-Methylhexyl methanesulfonate

Cat. No.: B13659171
M. Wt: 194.29 g/mol
InChI Key: SNUSAIVJAQETCW-UHFFFAOYSA-N
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Description

2-Methylhexyl methanesulfonate is an organic compound with the molecular formula C8H18O3S. It is a member of the methanesulfonate esters, which are known for their applications in various chemical processes. This compound is characterized by its unique structure, which includes a methanesulfonate group attached to a 2-methylhexyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylhexyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 2-methylhexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification of methanesulfonic acid with 2-methylhexanol. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methylhexyl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles, leading to the formation of different products.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methanesulfonic acid and 2-methylhexanol.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Acid or base catalysts are used to facilitate hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

    Hydrolysis Products: Methanesulfonic acid and 2-methylhexanol are the primary products of hydrolysis.

Scientific Research Applications

2-Methylhexyl methanesulfonate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a reagent in biochemical studies, particularly in the modification of biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters.

    Industry: It is used in the production of surfactants and detergents, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methylhexyl methanesulfonate involves the cleavage of the alkyl-oxygen bond in the methanesulfonate group. This cleavage generates a reactive intermediate that can interact with various nucleophiles. The structure of the alkyl group influences the reactivity and selectivity of the compound, allowing it to target specific molecular sites.

Comparison with Similar Compounds

Similar Compounds

  • Methyl methanesulfonate
  • Ethyl methanesulfonate
  • Propyl methanesulfonate

Uniqueness

2-Methylhexyl methanesulfonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain methanesulfonates

Properties

Molecular Formula

C8H18O3S

Molecular Weight

194.29 g/mol

IUPAC Name

2-methylhexyl methanesulfonate

InChI

InChI=1S/C8H18O3S/c1-4-5-6-8(2)7-11-12(3,9)10/h8H,4-7H2,1-3H3

InChI Key

SNUSAIVJAQETCW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)COS(=O)(=O)C

Origin of Product

United States

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